3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, an aldehyde group, and an ether linkage in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps:
Ether Formation: The ether linkage is formed by reacting the appropriate phenol derivative with an alkylating agent such as an alkyl halide under basic conditions.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzoic acid.
Reduction: 3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Probes: It is used in the development of chemical probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- 3-Bromo-4-[2-(2-sec-butylphenoxy)ethoxy]benzaldehyde
- 2-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-[2-(2-prop-2-en-1-yl)phenoxy]ethoxy]benzoic acid
Comparison:
- 3-Bromo-4-[2-(2-sec-butylphenoxy)ethoxy]benzaldehyde: Similar structure but with a sec-butyl group instead of a prop-2-enyl group, which may affect its reactivity and biological activity.
- 2-Bromo-4-methoxybenzaldehyde: Lacks the ether linkage and the prop-2-enyl group, making it less complex and potentially less versatile in synthetic applications.
- 3-Bromo-4-[2-(2-prop-2-en-1-yl)phenoxy]ethoxy]benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, which significantly alters its chemical properties and potential applications.
This detailed article provides a comprehensive overview of 3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-5-15-6-3-4-7-17(15)21-10-11-22-18-9-8-14(13-20)12-16(18)19/h2-4,6-9,12-13H,1,5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXYVEWRAGXFHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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